molecular formula C13H19N5O2 B2796577 8-(Dimethylamino)-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione CAS No. 375349-50-1

8-(Dimethylamino)-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione

Cat. No.: B2796577
CAS No.: 375349-50-1
M. Wt: 277.328
InChI Key: BQJQBRNNLJRVPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(Dimethylamino)-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione is a complex organic compound belonging to the purine family This compound is characterized by its unique structure, which includes a dimethylamino group, two methyl groups, and a 2-methylprop-2-enyl group attached to the purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Dimethylamino)-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with appropriate alkylating agents under controlled conditions. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency, often involving rigorous purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-(Dimethylamino)-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium or H2O2 in the presence of a catalyst.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

8-(Dimethylamino)-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(Dimethylamino)-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl-8-(methylamino)-7-(2-methylprop-2-enyl)purine-2,6-dione
  • 8-(Ethylamino)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione

Uniqueness

8-(Dimethylamino)-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

8-(dimethylamino)-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O2/c1-8(2)7-18-9-10(14-12(18)15(3)4)16(5)13(20)17(6)11(9)19/h1,7H2,2-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQJQBRNNLJRVPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C2=C(N=C1N(C)C)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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